molecular formula C18H25NO2 B8480818 2,6-Di-tert-butyl-4-(5-methyl-1,3-oxazol-4-yl)phenol CAS No. 84203-35-0

2,6-Di-tert-butyl-4-(5-methyl-1,3-oxazol-4-yl)phenol

Cat. No. B8480818
Key on ui cas rn: 84203-35-0
M. Wt: 287.4 g/mol
InChI Key: GFYIIUPPWJCGJZ-UHFFFAOYSA-N
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Patent
US04636516

Procedure details

A mixture of 4.5 g of formamide and 2.25 g of 4-(2-bromopropionyl)-2,6-di-tert-butylphenol was heated to 150° C. for 1.5 hours. The reaction mixture was poured into water after cooling and then extracted twice each time with 30 ml of toluene. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure and the residue was recrystallized from aqueous methanol to provide 1.1 g of 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-methyloxazole.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:3])=[O:2].Br[CH:5]([CH3:23])[C:6]([C:8]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:11]([OH:18])=[C:10]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:9]=1)=O>O>[C:19]([C:10]1[CH:9]=[C:8]([C:6]2[N:3]=[CH:1][O:2][C:5]=2[CH3:23])[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:11]=1[OH:18])([CH3:22])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(=O)N
Name
Quantity
2.25 g
Type
reactant
Smiles
BrC(C(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
extracted twice each time with 30 ml of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=1N=COC1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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